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Introduction

Aspochracin is a cyclic tripeptide natural product first isolated from the fungus Aspergillus
ochraceus.[1][2] It is composed of N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine
residues, along with an octatrienoic acid side chain.[1] Aspochracin has garnered interest due
to its notable insecticidal activity, demonstrating toxicity against the larvae of the silkworm and
fall webworm.[1] This technical guide provides a comprehensive overview of the available
spectroscopic data for aspochracin, details generalized experimental protocols for its analysis,
and explores its hypothetical biosynthetic pathway and potential mode of action.

Spectroscopic Data for Aspochracin

A thorough review of the scientific literature, including the original publications from 1969 by
Myokei et al., reveals that while the structure of aspochracin was elucidated using
spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry
(MS), the detailed, quantitative data from these analyses are not readily available in publicly
accessible databases.[3][4] The original articles, which would contain the specific chemical
shifts, coupling constants, and mass-to-charge ratios, are not available in full-text format
through standard search methodologies.

Consequently, this guide presents the known structural information in a tabular format and
provides templates for the expected NMR and MS data based on the constituent amino acids
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and the fatty acid side chain. This serves as a reference for researchers who may isolate
aspochracin and wish to confirm its identity.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HR-MS) is a critical tool for determining the elemental
composition of a natural product. For aspochracin, the expected monoisotopic mass can be
calculated based on its molecular formula.

Parameter Value Description

The elemental composition of
Molecular Formula C25H40N4O4 )
aspochracin.

The exact mass of the most
Monoisotopic Mass 476.3002 g/mol abundant isotope of

aspochracin.

The expected mass-to-charge

ratio for the protonated
Expected [M+H]* 477.3075 m/z ) o

molecule in positive ion mode

ESI-MS.

The expected mass-to-charge
Expected [M+Na]* 499.2895 m/z ratio for the sodium adduct in

positive ion mode ESI-MS.

Table 1: Predicted High-Resolution Mass Spectrometry Data for Aspochracin.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is indispensable for the structural elucidation of organic molecules,
providing detailed information about the chemical environment of each carbon and proton. The
following tables provide a template for the expected *H and 3C NMR chemical shifts for the
core amino acid residues and the octatrienoic acid side chain of aspochracin. The exact
chemical shifts will be dependent on the solvent used and the specific conformation of the
molecule in solution.

1H NMR Data (Predicted)
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Expected Coupling
Residue Proton Chemical Shift Multiplicity Constant (J) in
(ppm) Hz
N-Methyl-L-
_ a-H 35-45 q ~7
alanine
B-Hs 1.2-15 d ~7
N-CHs 25-3.0 S -
N-Methyl-L-
, o-H 35-45 d ~4-8
valine
B-H 2.0-25 m -
y-He 0.8-1.2 d ~7
N-CHs 25-3.0 S -
L-Ornithine a-H 3.5-45 t ~6-8
B-Hz 1.5-2.0 m -
y-H2 15-20 m -
d-H2 28-3.2 t ~7
Octatrienoic acid Olefinic Hs 50-75 m -
Allylic/Alkyl Hs 15-25 m -

Table 2: Predicted *H NMR Spectroscopic Data for Aspochracin.

13C NMR Data (Predicted)
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Expected Chemical Shift

Residue Carbon
(ppm)
N-Methyl-L-alanine C=0 170 - 175
Ca 50 - 60
CpB 15-20
N-CHs 30-35
N-Methyl-L-valine C=0 170 - 175
Ca 60 - 70
CpB 30-35
Cy 18- 22
N-CHs 30-35
L-Ornithine C=0 170 - 175
Ca 50 - 60
CB 25-30
Cy 20-25
Cd 38-42
Octatrienoic acid C=0 165 - 175
Olefinic Cs 110 - 150
Alkyl Cs 20 - 40

Table 3: Predicted 13C NMR Spectroscopic Data for Aspochracin.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for aspochracin are
not available in the literature. However, the following sections provide generalized, yet detailed,
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methodologies for the analysis of fungal secondary metabolites like aspochracin using
modern spectroscopic techniques.

Sample Preparation for NMR Spectroscopy

« |solation and Purification: Aspochracin is typically isolated from the culture broth of
Aspergillus ochraceus by solvent extraction (e.g., with ethyl acetate) followed by
chromatographic techniques such as silica gel column chromatography and high-
performance liquid chromatography (HPLC).[1]

e Sample Preparation:
o Weigh approximately 1-5 mg of purified aspochracin.

o Dissolve the sample in a suitable deuterated solvent (e.g., CDCIs, CD3sOD, or DMSO-de) in
a 5 mm NMR tube. The choice of solvent depends on the solubility of the compound.

o Ensure the final volume is approximately 0.5-0.6 mL.

o Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not
already present in the solvent, to calibrate the chemical shift scale to 0.00 ppm.

NMR Data Acquisition

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a
cryoprobe is recommended for optimal resolution and sensitivity.

e 'HNMR:
o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a
sufficient number of scans to achieve a good signal-to-noise ratio.

e 13C NMR:

o Acquire a one-dimensional 33C NMR spectrum with proton decoupling.
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o Typical parameters include a 45° pulse angle, a spectral width of 200-240 ppm, and a
longer acquisition time and/or a larger number of scans due to the lower natural
abundance and sensitivity of the 13C nucleus.

e 2D NMR Experiments:

[¢]

COSY (Correlation Spectroscopy): To establish *H-tH spin-spin coupling networks and
identify adjacent protons.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded *H and
13C atoms.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between *H and 13C atoms, which is crucial for connecting different spin
systems and establishing the overall molecular structure.

o NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame
Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is
essential for elucidating the stereochemistry and conformation of the cyclic peptide.

Mass Spectrometry (MS) Analysis

 Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or
Orbitrap instrument, coupled to a liquid chromatography system (LC-MS) is ideal.

e Sample Preparation:

o Prepare a dilute solution of the purified aspochracin in a suitable solvent (e.g., methanol
or acetonitrile).

o Data Acquisition:

o lonization: Electrospray ionization (ESI) is a common technique for analyzing peptides and
other polar molecules. Both positive and negative ion modes should be tested.

o Analysis:
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= Acquire a full scan mass spectrum to determine the molecular weight and identify the
molecular ion peak ([M+H]*, [M+Na]*, etc.).

» Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce
fragmentation. The resulting fragmentation pattern provides valuable structural
information, such as the sequence of amino acids in the peptide.

Biosynthetic Pathway of Aspochracin

The biosynthesis of aspochracin, like other cyclic peptides in fungi, is proposed to be carried
out by a non-ribosomal peptide synthetase (NRPS).[5] NRPSs are large, multi-domain
enzymes that act as an assembly line to incorporate and modify amino acid building blocks.
While the specific gene cluster for aspochracin biosynthesis has not been identified, a
hypothetical pathway can be proposed based on the general mechanism of NRPSs.

Click to download full resolution via product page
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Figure 1: Hypothetical biosynthetic pathway of aspochracin via a non-ribosomal peptide
synthetase (NRPS).

The proposed pathway involves the following key steps:

e Activation: The three constituent amino acids (L-alanine, L-valine, and L-ornithine) are
activated as adenylates by specific adenylation (A) domains.

e Thiolation: The activated amino acids are then transferred to the phosphopantetheinyl arms
of the thiolation (T) domains.

e N-Methylation: N-methyltransferase (MT) domains catalyze the methylation of the amino
groups of alanine and valine, using S-adenosyl methionine (SAM) as the methyl donor.

o Peptide Bond Formation: Condensation (C) domains catalyze the formation of peptide bonds
between the growing peptide chain.

e Acylation: The d-amino group of the ornithine residue is acylated with the octatrienoic acid
side chain, likely from an activated octatrienoyl-CoA precursor.

e Cyclization and Release: A terminal thioesterase (TE) domain catalyzes the cyclization of the
linear tripeptide and releases the final aspochracin molecule.

Potential Mode of Action

The insecticidal activity of aspochracin suggests that it targets a crucial physiological process
in insects. While the specific molecular target of aspochracin has not been elucidated, the
mode of action of other insecticidal fungal cyclic peptides can provide clues. For instance,
some cyclic peptides are known to disrupt cell membranes or interfere with ion channels in
nerve and muscle cells.
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Cell Death

Click to download full resolution via product page
Figure 2: A plausible mode of action for aspochracin's insecticidal activity.

A potential mechanism involves aspochracin interacting with ion channels or receptors in the
insect's neuronal or muscular cell membranes. This interaction could lead to an uncontrolled
influx or efflux of ions, causing membrane depolarization, which in turn leads to paralysis and
eventual death of the insect. The long, unsaturated fatty acid side chain of aspochracin may
facilitate its insertion into the lipid bilayer of the cell membrane, bringing the cyclic peptide core
into proximity with its molecular target.

Conclusion

Aspochracin remains a molecule of interest due to its unique structure and biological activity.
While the original detailed spectroscopic data from its discovery in 1969 are not readily
accessible, this technical guide provides a framework for its characterization based on modern
spectroscopic techniques. The proposed biosynthetic pathway via an NRPS and the potential
mode of action involving disruption of ion homeostasis in insects offer avenues for future
research. Further investigation, including the re-isolation and complete spectroscopic
characterization of aspochracin, as well as genomic and transcriptomic studies of Aspergillus
ochraceus, will be crucial to fully understand the biosynthesis and mechanism of this intriguing
natural product. Such studies could pave the way for the development of new bio-insecticides
or serve as a basis for the design of novel agrochemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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